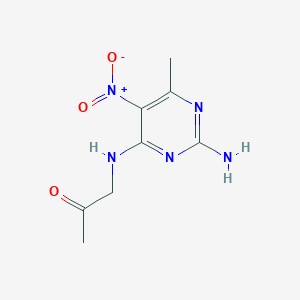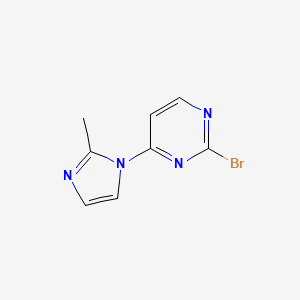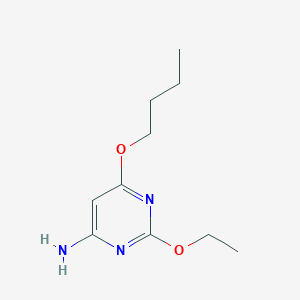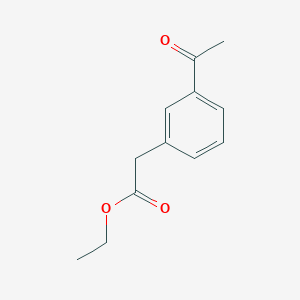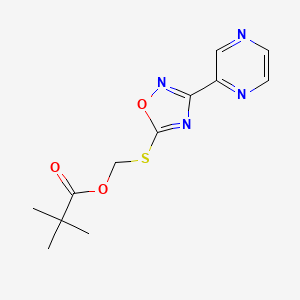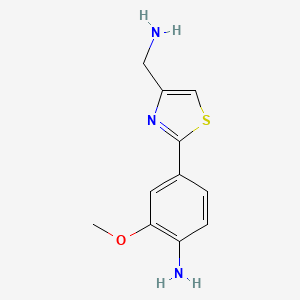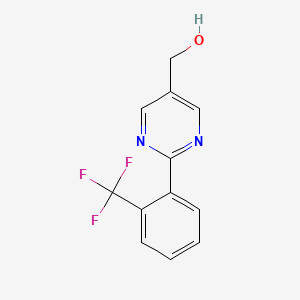
2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol typically involves the reaction of 2-(Trifluoromethyl)benzaldehyde with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of inflammatory pathways and the promotion of neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl-containing pyrimidine derivatives: These compounds share the trifluoromethyl group and pyrimidine core, but may differ in their substituents and biological activities.
Indole derivatives: These compounds contain an indole nucleus and exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol is unique due to the presence of both the trifluoromethyl group and the pyrimidine ring, which together contribute to its distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C12H9F3N2O |
|---|---|
Poids moléculaire |
254.21 g/mol |
Nom IUPAC |
[2-[2-(trifluoromethyl)phenyl]pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11-16-5-8(7-18)6-17-11/h1-6,18H,7H2 |
Clé InChI |
YKXYLTQKSMXOGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=C(C=N2)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)

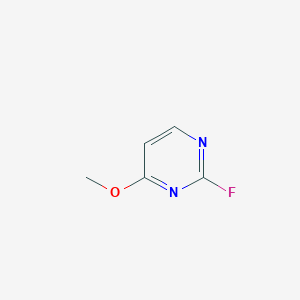
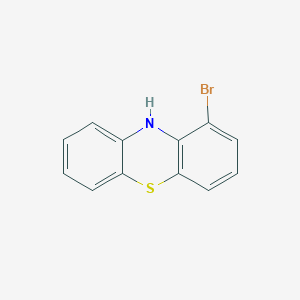
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
